molecular formula C10H13ClN2O2 B8367207 6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8367207
M. Wt: 228.67 g/mol
InChI Key: VYSJQXIBJQWHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of microwave techniques to enhance reaction rates and yields .

Chemical Reactions Analysis

6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione include other chlorinated pyrimidines and derivatives with different substituents. These compounds may share similar chemical properties but can differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and interactions.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

6-chloro-1-(cyclobutylmethyl)-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13ClN2O2/c1-12-9(14)5-8(11)13(10(12)15)6-7-3-2-4-7/h5,7H,2-4,6H2,1H3

InChI Key

VYSJQXIBJQWHPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2CCC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) slurry of 6-chloromethyluracil (2.0 g, 12 mmol) in THF/dioxan (1:1, 16 ml) is added 2-pyridyldiphenylphosphine (3.60 g, 13.7 mmol) and cyclobutanemethanol (1.3 ml, 13.8 mmol), followed by di-t-butylazodicarboxylate (3.15 g, 13.7 mmol). The reaction is stirred overnight at ambient temperature, treated with 4M HCl in dioxan (15 ml) and evaporated. The residue is taken up in dichloromethane, washed with 3.5M HCl, dried over magnesium sulfate and evaporated. The crude product is purified by flash chromatography (100:1 dichloromethane-methanol elution) to afford 6-chloro-1cyclobutylmethyl-3-methyl-1H-pyrimidine-2,4-dione, 1H NMR (400 MHz, CDCl3) δ1.70-2.0 (m 6H), 2.60 (m 1H), 3.20 (s 3H), 4.00 (d J 7 2H), 5.78 (s 1H), which is dissolved in n-butanol (50 ml). Veratrylamine (4 ml, 26.5 mmol) is added and the reaction heated to reflux for 16 hours. The solvent is evaporated and the residue taken into dichloromethane, washed with 1M aqueous HCl, dried over magnesium sulfate and evaporated. The crude product is purified by flash chromatography (50:1 dichloromethane-methanol elution) to afford 1-cyclobutylmethyl-6-(3,4-dimethoxy-benzylamino)-3-methyl-1H-pyrimidine-2,4-dione, 1H NMR (400 MHz, CDCl3) d 1.60-1.80 (m 4H), 1.80-2.00 (m 2H), 2.50 (m 1H), 3.21 (s 3H), 3.80 (s 6H), 3.85 (d J 7 2H), 4.11 (d J 5 1H), 4.25 (m 1H), 4.84 (s 1H), 6.74 (s 1H), 6.80 (s 2H), which is dissolved in formic acid (50 ml) and Pd black (0.26 g) added. The reaction is heated at 40° C. for 21 hours, filtered through Celite, evaporated and purified by preparative HPLC to afford 6-amino-1-cyclobutylmethyl-3-methyl-1H-pyrimidine-2,4-dione, M+209, which is converted using the general procedure for Intermediate 1 into 5,6-diamino-1-cyclobutylmethyl-3-methyl-1H-pyrimidine-2,4-dione, HPLC retention time 0.17 mins (30-95% acetonitrile water gradient in 4 minutes).
Quantity
2 g
Type
reactant
Reaction Step One
Name
THF dioxan
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
di-t-butylazodicarboxylate
Quantity
3.15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

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